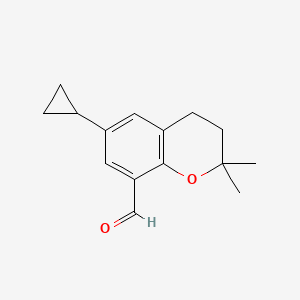

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Description

Properties

IUPAC Name |

6-cyclopropyl-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-15(2)6-5-11-7-12(10-3-4-10)8-13(9-16)14(11)17-15/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKKMZSOAGVSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=CC(=C2)C3CC3)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropyl-substituted phenols and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group undergoes nucleophilic additions and condensations, forming derivatives critical for synthetic applications.

a. Nucleophilic Additions

-

Grignard/Organolithium Reactions : Reacts with Grignard or organolithium reagents to yield secondary alcohols. For example, methylmagnesium bromide forms the corresponding alcohol, which can undergo stereoselective ring-opening with HBr to produce homoallylic bromides .

-

Reductive Amination : Forms imines with primary amines under acidic conditions, reducible to secondary amines using NaBH₃CN or H₂/Pd-C .

b. Condensation Reactions

-

Schiff Base Formation : Condenses with amines (e.g., aniline) in ethanol under reflux to generate Schiff bases, confirmed via IR (C=N stretch at ~1,640 cm⁻¹).

-

Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in the presence of piperidine, producing α,β-unsaturated derivatives.

Cyclopropane Ring Reactivity

The cyclopropyl group participates in radical and electrophilic ring-opening reactions.

a. Radical Additions

b. Acid-Catalyzed Ring-Opening

-

HCl-Mediated Cleavage : Reacts with HCl in acetic acid, forming allylic chlorides (e.g., 3-chloro-3-methylbut-1-ene) via cationic intermediates. Product ratios depend on reaction time and temperature .

Chroman Core Modifications

The chroman moiety undergoes electrophilic substitution and oxidation.

a. Electrophilic Aromatic Substitution

-

Nitration : Treating with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the chroman ring, confirmed by NMR (δ 8.2 ppm, aromatic H) .

-

Sulfonation : Reacts with fuming H₂SO₄ to yield sulfonic acid derivatives.

b. Oxidation

-

Aldehyde Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 6-cyclopropyl-2,2-dimethylchroman-8-carboxylic acid (m.p. 142–144°C).

Mechanistic Insights

Scientific Research Applications

Pharmacological Applications

1.1. DP2 Receptor Modulation

One of the most notable applications of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is its role as a modulator of the DP2 receptor, which is implicated in allergic diseases and inflammatory conditions. Research indicates that compounds similar to this structure can serve as antagonists to the DP2 receptor, thereby offering potential therapeutic benefits for conditions such as asthma and allergic rhinitis .

Case Study:

In a study focusing on immunologic diseases, compounds derived from chroman structures were shown to inhibit the DP2 receptor effectively. The findings suggest that these compounds could lead to new treatments for allergic inflammation, highlighting the importance of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in drug development .

Synthesis and Biological Evaluation

2.1. Synthesis Techniques

The synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde involves several chemical reactions that create complex structures useful for biological evaluation. The compound's unique chroman framework allows for modifications that enhance its biological activity.

Table 1: Synthesis Overview

| Synthesis Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Alkylation | Cyclopropyl bromide |

| Step 2 | Aldol Condensation | Acetone, base catalyst |

| Step 3 | Reduction | Lithium aluminum hydride (LAH) |

2.2. Biological Activity

The biological evaluation of this compound has shown promising results against various targets. For example, it has been tested for antibacterial and antifungal activities, revealing moderate efficacy against certain pathogens .

Case Study:

A recent study evaluated the minimum inhibitory concentration (MIC) of several derivatives related to chroman structures, including 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde. Results indicated significant activity against specific bacterial strains, suggesting its potential as an antibacterial agent .

Implications in Cancer Research

The compound's applications extend into cancer research, where it may play a role in developing new therapies targeting cancer cell proliferation pathways.

3.1. Data Commons Approach

Recent advancements in data management and sharing have facilitated large-scale cancer epidemiology studies that can incorporate compounds like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde into their research frameworks. By utilizing a data commons approach, researchers can analyze the effects of such compounds on cancer cells more efficiently .

Mechanism of Action

The mechanism by which 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Chroman Derivatives

The cyclopropyl substituent increases molecular weight and hydrophobicity (LogP = 3.2) compared to linear alkyl or methyl analogs. Its rigid structure may reduce rotational entropy, favoring target binding . In contrast, the phenyl-substituted analog exhibits higher LogP (4.1) and poor aqueous solubility, limiting bioavailability .

Stability and Reactivity

The aldehyde group in 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is prone to oxidation, necessitating storage under inert conditions. Cyclopropane ring strain may also lead to ring-opening under acidic conditions . In contrast, 6-methyl and phenyl analogs exhibit greater stability but lower reactivity for downstream derivatization .

Biological Activity

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a synthetic organic compound characterized by a chroman backbone with a cyclopropyl group and an aldehyde functional group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is . The presence of the cyclopropyl moiety enhances the compound's reactivity, influencing its interactions with biological targets.

The biological activity of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is primarily attributed to its ability to interact with various enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, which may lead to the modulation of biological pathways.

Anticancer Activity

Research indicates that compounds with similar chroman structures exhibit anticancer properties. For instance, studies have shown that certain chroman derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent cellular signaling pathways.

Table 1: Anticancer Activity of Chroman Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde | A549 (Lung) | TBD | Induces ROS-mediated apoptosis |

| 8-Cyclopropyl-4,4-dimethylchroman-6-carbaldehyde | Colo-205 (Colon) | TBD | Inhibits cell proliferation |

| 4,4-Dimethylchroman-6-carbaldehyde | PC-3 (Prostate) | TBD | Modulates apoptosis pathways |

Note: TBD = To Be Determined; further studies are needed for specific IC50 values.

Antiviral Activity

Preliminary studies suggest that compounds with similar structural features may possess antiviral properties. For example, chroman derivatives have been evaluated for their inhibitory effects against influenza A virus, indicating a potential therapeutic application for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in viral infections.

Case Studies

- Study on Chroman Derivatives : A recent study demonstrated that modifications in the chroman structure significantly enhanced anticancer efficacy in vitro. Compounds were tested against various cancer cell lines, showing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells.

- Mechanistic Insights : Another investigation focused on the mechanism by which chroman derivatives induce apoptosis in cancer cells. The study revealed that these compounds activate stress response pathways leading to ROS production and subsequent cell death.

Applications in Drug Development

Due to its structural characteristics and observed biological activities, 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde holds promise as a lead compound for drug development targeting various diseases, particularly cancer and viral infections. Its unique properties may facilitate the design of novel therapeutic agents with enhanced efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.